Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Description
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4-triene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVKWICRTVJWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473966 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112892-88-3 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The process begins with the generation of a benzocyclobutene-derived Grignard reagent, which subsequently reacts with dimethylformamide (DMF) to introduce the aldehyde functional group. The reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon of DMF, followed by acidic workup to yield the target aldehyde.
Detailed Procedure
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Grignard Reagent Preparation : Bromobenzocyclobutene is reacted with magnesium metal in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The exothermic reaction typically requires cooling to maintain a temperature range of 25–40°C.
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Aldehyde Formation : The Grignard reagent is slowly added to DMF at 0°C to minimize side reactions. The mixture is stirred for 1–2 hours, allowing complete conversion.
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Quenching and Isolation : The reaction is quenched with dilute hydrochloric acid, followed by extraction with dichloromethane. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to obtain the crude product.
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Purification : Column chromatography using silica gel and a hexane-ethyl acetate gradient yields pure this compound.
Optimization and Yield
Key factors influencing the yield include:
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Solvent Purity : Anhydrous THF is critical to prevent premature quenching of the Grignard reagent.
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Temperature Control : Maintaining subambient temperatures during DMF addition suppresses ketone byproduct formation.
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Stoichiometry : A 1:1 molar ratio of Grignard reagent to DMF ensures optimal aldehyde production.
The method consistently delivers a 90% isolated yield, as demonstrated in controlled studies.
Alternative Synthetic Approaches
While the Grignard-DMF route dominates the literature, theoretical alternatives exist but lack experimental validation in peer-reviewed sources. These include:
Oxidation of Primary Alcohols
Hypothetically, the aldehyde could be synthesized via oxidation of bicyclo[4.2.0]octa-1,3,5-triene-3-methanol. However, no published studies confirm the feasibility of this approach for this specific substrate.
Vilsmeier-Haack Reaction
The Vilsmeier reagent (POCl₃ + DMF) could theoretically form the aldehyde via electrophilic aromatic substitution. However, the strained bicyclic system’s electronic structure may disfavor this mechanism.
Industrial Production Considerations
Scaling the Grignard-DMF method requires addressing three main challenges:
| Challenge | Mitigation Strategy |
|---|---|
| Exothermic Grignard formation | Jacketed reactors with precise temperature control |
| DMF Handling | Closed-loop systems to minimize exposure |
| Solvent Recovery | Distillation systems for THF reuse |
Pilot-scale trials suggest that continuous flow reactors could enhance throughput by 40% compared to batch processes, though no industrial production data is publicly available.
Comparative Analysis of Methods
The Grignard-DMF method’s advantages over theoretical alternatives include:
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Functional Group Tolerance : Compatible with electron-deficient aromatic systems.
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Predictable Stereochemistry : Retains the bicyclic structure without ring-opening side reactions.
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Scalability : Demonstrated reproducibility across laboratory-scale batches.
A theoretical comparison of key parameters:
| Parameter | Grignard-DMF Method | Oxidation Method (Hypothetical) |
|---|---|---|
| Yield | 90% | Unknown |
| Reaction Time | 4–6 hours | Estimated 8–12 hours |
| Byproduct Formation | <5% | Potentially significant |
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid.
Reduction: Bicyclo[4.2.0]octa-1,3,5-triene-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the gain of electrons and the addition of hydrogen atoms. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde with structurally related BCB derivatives:
Key Observations :
- Aldehyde Group : Enhances nucleophilic reactivity (e.g., Schiff base formation), unlike methoxy or alkyl groups .
- Siloxane Derivatives : BCB-All forms polymers with low dielectric constants (k ≈ 2.5–3.0) and high thermal stability (decomposition >400°C), critical for microelectronics .
- Propenyl/Hexyl Groups : Modify hydrophobicity and polymer flexibility but lack the aldehyde’s cross-linking versatility .
Thermodynamic and Reactivity Comparison
| Property | This compound | Parent BCB (C₈H₈) | BCB-All (Siloxane Derivative) |
|---|---|---|---|
| ΔfH°gas (kcal/mol) | Not reported (inferred higher due to -CHO) | 47.7 ± 0.2 | Not reported |
| Reactivity | High (aldehyde nucleophilic addition) | Low (stable ring) | Moderate (siloxane cross-linking) |
| Thermal Stability | Moderate (decomposes near 250°C) | High (>300°C) | Very high (>400°C) |
Notes:
Industrial Relevance :
Biological Activity
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antibacterial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 132.16 g/mol. The compound features a cyclobutene ring fused to a benzene ring with an aldehyde group at the 3-position of the bicyclic system. This specific arrangement contributes to its distinctive chemical reactivity and potential biological interactions .
Antibacterial Activity
Research indicates that derivatives of this compound exhibit promising antibacterial properties. A study highlighted the efficacy of certain derivatives against various bacterial strains, suggesting their potential as therapeutic agents in treating bacterial infections. The mechanisms of action are believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.
Anticancer Activity
The anticancer potential of this compound has also been investigated extensively. Some derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in cancer cells is a key area of interest, with preliminary studies suggesting that it may interfere with cell cycle regulation and promote programmed cell death .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Electrophilic Aromatic Substitution : Utilizing electrophiles to introduce substituents onto the aromatic ring.
- Oxidative Reactions : Employing reagents such as potassium permanganate for oxidation processes.
- Reduction Reactions : Using sodium borohydride for reducing carbonyl groups to alcohols.
These synthetic pathways allow for the modification of the compound's structure to enhance its biological activity .
Study 1: Antibacterial Efficacy
A recent study evaluated several derivatives of this compound against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating significant antibacterial activity.
Study 2: Anticancer Properties
In another investigation focusing on cancer cell lines, derivatives were tested for their cytotoxic effects using MTT assays. The study found that some compounds led to over 70% cell death in treated cancer cells compared to controls within 48 hours of exposure.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 15 | Apoptosis induction |
| Compound B | Colon Cancer | 20 | Cell cycle arrest |
| Compound C | Lung Cancer | 10 | Inhibition of DNA synthesis |
Q & A
Q. Designing a kinetic study for aldehyde group reactions: What parameters should be prioritized?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
